molecular formula C17H20N4OS B5902553 (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine

(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine

Cat. No. B5902553
M. Wt: 328.4 g/mol
InChI Key: SPRKMXQRYKKDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine, also known as MPTP, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study Parkinson's disease, as it can selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine has also been used to study the role of mitochondrial dysfunction in Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine is metabolized in the brain by the enzyme monoamine oxidase-B (MAO-B) to form MPP+, a toxic metabolite that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity results in a depletion of dopamine in the striatum, leading to motor deficits similar to those seen in Parkinson's disease. (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine also causes oxidative stress, inflammation, and mitochondrial dysfunction, which may contribute to the development of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine has several advantages as a tool for studying Parkinson's disease and other neurodegenerative disorders. It selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine is also relatively easy to administer and has a predictable time course of action. However, there are also limitations to the use of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine in lab experiments. It is a potent neurotoxin that can cause irreversible damage, making it difficult to study the long-term effects of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity. Additionally, the mechanism of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity may not fully recapitulate the complex pathogenesis of Parkinson's disease and other neurodegenerative disorders.

Future Directions

There are several directions for future research on (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine. One area of focus is the development of new animal models that better recapitulate the pathogenesis of Parkinson's disease and other neurodegenerative disorders. Another area of focus is the development of new therapies that target the underlying mechanisms of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity, such as mitochondrial dysfunction and oxidative stress. Finally, there is a need for further research into the long-term effects of (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine-induced neurotoxicity and its potential role in the development of neurodegenerative disorders.

Synthesis Methods

(2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine can be synthesized through a multi-step process involving the reaction of 2-thienylmethylamine with 2-bromoethyl methyl ether, followed by the reaction of the resulting compound with 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. The final step involves the reaction of the resulting compound with sodium borohydride and methanol to yield (2-methoxyethyl)[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl](2-thienylmethyl)amine.

properties

IUPAC Name

2-methoxy-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-22-11-10-20(14-16-6-3-12-23-16)13-15-5-2-9-21(15)17-18-7-4-8-19-17/h2-9,12H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRKMXQRYKKDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CN1C2=NC=CC=N2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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